Antimony(III) oxide

Description

Properties

IUPAC Name |

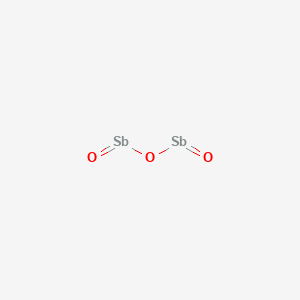

oxo(oxostibanyloxy)stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOVFLJGNWWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb]O[Sb]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023880 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-64-4 | |

| Record name | Antimony trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Phase Transition of Antimony Trioxide Polymorphs: Senarmontite and Valentinite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition between the two primary polymorphs of antimony trioxide (Sb₂O₃), senarmontite and valentinite. This document details the thermodynamic principles, kinetic factors, and experimental methodologies used to study this transformation, presenting quantitative data in a clear, comparative format.

Introduction to Senarmontite and Valentinite

Antimony trioxide is a compound of significant interest in various fields, including materials science, catalysis, and as a flame retardant. It exists in two main crystalline forms at atmospheric pressure: the cubic senarmontite (α-Sb₂O₃) and the orthorhombic valentinite (β-Sb₂O₃). Senarmontite is the thermodynamically stable low-temperature phase, while valentinite is the high-temperature polymorph.[1] The transition between these two phases is a key factor in the material's application and performance. At room temperature (298 K), the Gibbs free energy of the transition from valentinite to senarmontite is -1.9 kcal/mol, indicating that senarmontite is the more stable form under these conditions.[1]

Crystal Structure

The distinct physical and chemical properties of senarmontite and valentinite arise from their different crystal structures.

-

Senarmontite (α-Sb₂O₃): Possesses a cubic crystal structure.

-

Valentinite (β-Sb₂O₃): Exhibits an orthorhombic crystal structure.

The structural transformation from the cubic lattice of senarmontite to the orthorhombic lattice of valentinite involves a significant rearrangement of the constituent atoms.

Caption: Phase transition between Senarmontite and Valentinite.

Thermodynamics of the Phase Transition

The phase transition between senarmontite and valentinite is a thermodynamically driven process governed by temperature and pressure.

Transition Temperature

Under an inert atmosphere, the transition from senarmontite to valentinite is reported to occur in the temperature range of 570°C to 650°C.[1] This transition can manifest as a multi-stage event, with an onset as low as 615 ± 3 °C.[1] The reverse transition, from valentinite to senarmontite, has been observed at a lower temperature of 445 ± 3 °C for valentinite produced by mechanical milling of senarmontite.[1]

Enthalpy and Entropy of Transition

Table 1: Thermodynamic Data for the Senarmontite-Valentinite System

| Parameter | Value | Conditions | Reference |

| Transition Temperature (Senarmontite → Valentinite) | 570 - 650 °C | Inert Atmosphere | [1] |

| Transition Onset Temperature | 615 ± 3 °C | Inert Atmosphere | [1] |

| Reverse Transition Temperature (Milled Valentinite → Senarmontite) | 445 ± 3 °C | - | [1] |

| Gibbs Free Energy of Transition (Valentinite → Senarmontite) | -1.9 kcal/mol | 298 K | [1] |

Experimental Protocols

The study of the senarmontite-valentinite phase transition primarily involves thermal analysis and X-ray diffraction techniques.

Sample Preparation

For accurate analysis, it is crucial to start with pure samples of either senarmontite or valentinite. Commercial antimony trioxide may contain a mixture of both polymorphs. A recommended procedure for preparing pure phases is as follows:

-

Synthesis of Pure Senarmontite (α-Sb₂O₃): Can be achieved through controlled precipitation methods.

-

Synthesis of Pure Valentinite (β-Sb₂O₃): Often involves the thermal treatment of senarmontite at temperatures above the transition point, followed by quenching.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Simultaneous DTA/TGA is a powerful technique to observe the phase transition and any associated mass changes.

References

Sb2O3 electronic band structure and optical properties

An In-depth Technical Guide to the Electronic Band Structure and Optical Properties of Antimony Trioxide (Sb₂O₃)

Abstract

Antimony trioxide (Sb₂O₃) is a versatile wide-bandgap semiconductor with significant industrial applications, including flame retardants, catalysts, and optical materials.[1][2][3] This technical guide provides a comprehensive overview of the electronic band structure and optical properties of Sb₂O₃, targeting researchers, scientists, and professionals in materials science and drug development. It delves into the material's primary polymorphs, theoretical and experimental findings on its band structure, and a detailed analysis of its optical constants. The guide summarizes key quantitative data in tabular form for comparative analysis and presents detailed experimental protocols for synthesis and characterization, supplemented by workflow diagrams generated using Graphviz to illustrate key processes.

Introduction

Antimony trioxide is a crucial Group V-VI compound semiconductor that exists in several polymorphic forms, with the most common being the cubic senarmontite (α-Sb₂O₃) and the orthorhombic valentinite (β-Sb₂O₃).[1][3][4][5] These polymorphs exhibit distinct crystal structures that fundamentally influence their electronic and optical properties. The α-Sb₂O₃ phase is a molecular crystal composed of discrete Sb₄O₆ cages, whereas the β-Sb₂O₃ phase features a layer-chained ladder-like structure.[1][3][4] A third, high-pressure orthorhombic phase, γ-Sb₂O₃, has also been identified.[1][4] Understanding the properties of these structures is essential for their application in fields ranging from catalysis and flame retardancy to the manufacturing of specialty glasses and optoelectronic devices.[1][2]

Electronic Band Structure

The electronic structure of Sb₂O₃ dictates its semiconductor behavior. It is characterized by a wide band gap, with its precise nature—direct or indirect—being a subject of study dependent on the specific polymorph and the method of analysis.

Theoretical Framework

Theoretical calculations, primarily using density functional theory (DFT), have provided significant insights into the electronic configuration of Sb₂O₃. The top of the valence band is predominantly formed by O-2p orbital states, while the bottom of the conduction band is mainly derived from Sb-5p states.[6] A defining characteristic of Sb(III) oxides is the presence of a stereochemically active 5s² lone pair of electrons.[7][8] This lone pair arises from the interaction between Sb 5s and O 2p states, influencing the material's structural and electronic properties.[7]

DFT studies indicate that many Sb₂O₃ polymorphs are indirect band gap materials.[7][8] However, some findings suggest that the β-polymorphs of Sb₂O₃ and Sb₂O₄ are exceptions and may exhibit direct band gaps.[7][8] For monolayer α-Sb₂O₃, calculations predict an indirect band gap of 3.3 eV.[9] In contrast, some experimental analyses of thin films assume a direct transition to estimate the optical band gap, while others report findings consistent with an indirect transition.[10]

Band Gap Data

The reported band gap of Sb₂O₃ varies significantly based on its phase, morphology (e.g., bulk crystal, thin film, nanoparticle), and the measurement or calculation technique employed. A summary of these values is presented below.

| Material Form / Polymorph | Method | Band Gap Type | Band Gap Value (eV) | Citation |

| Layered Sb₂O₃ | Theoretical | - | 3.0 | [11] |

| Bulk α-Sb₂O₃ | Theoretical (DFT) | - | 3.1 | [9] |

| Monolayer α-Sb₂O₃ | Theoretical (DFT) | Indirect | 3.3 | [9] |

| Sb₂O₃ | Theoretical (DFT-HSE06) | - | ~4.0 | |

| Sb₂O₃ | Theoretical (DFT-PBE) | Direct | 2.97 | [6] |

| Crystalline Sb₂O₃ | Experimental | - | ~3.2 - 3.7 | [12] |

| Nanostructures | Experimental (STS) | - | > 3.5 | [9] |

| Thin Film (293 K) | Experimental | Direct (Assumed) | 3.74 | [10] |

| Thin Film (553 K) | Experimental | Direct (Assumed) | 3.87 | [10] |

| Thin Film (20 °C) | Experimental | Indirect | 2.75 | |

| Thin Film (200 °C) | Experimental | Indirect | 2.85 | |

| Thin Film (Ag-Doped, 60 nm) | Experimental | Direct | 3.6 | [13] |

| Thin Film (Ag-Doped, 30 nm) | Experimental | Direct | 3.4 | [13] |

Optical Properties

Sb₂O₃ is known for its high refractive index and transparency in the visible and near-infrared regions, making it suitable for various optical applications.[2][14]

Fundamental Optical Constants

The optical behavior of Sb₂O₃ is described by several key parameters, including its refractive index (n), extinction coefficient (k), and dielectric constant (ε).

| Property | Value | Conditions / Method | Citation |

| Refractive Index (n) | 2.087 | - | [15] |

| Refractive Index (n) | 2.06 | Theoretical (Materials Project) | [16] |

| Refractive Index (n) | 2.31 - 2.37 | Experimental (Ho-doped glass) | [17] |

| Dielectric Constant (ε_poly, static) | 4.25 | Theoretical (Electronic contribution) | [16] |

| Dielectric Constant (ε_poly, total) | 8.42 | Theoretical (Total) | [16] |

| Single Oscillator Energy (E₀) | 7.2 eV | Experimental (Wemple-DiDomenico model) | [6] |

| Dispersion Energy (E_d) | 33.1 eV | Experimental (Wemple-DiDomenico model) | [6] |

Factors Influencing Optical Properties

The optical characteristics of Sb₂O₃ are highly sensitive to its physical and chemical environment.

-

Film Thickness : For thin films, as thickness increases, optical transmittance tends to decrease while absorbance increases.[18][19] This often results in a lower calculated optical band gap for thicker films.[13][19]

-

Synthesis Conditions : The substrate temperature during thin film deposition significantly impacts crystallinity and grain size.[10] Higher substrate temperatures can lead to improved crystallinity and an increase in the optical band gap.[10] For example, thermally evaporated films showed an increase in Eg from 3.74 eV to 3.87 eV as the substrate temperature was raised from 293 K to 553 K.[10]

-

Doping : The introduction of dopants can alter the electronic structure and, consequently, the optical properties. Doping Sb₂O₃ thin films with silver (Ag) has been shown to decrease the optical band gap.[13]

Experimental Methodologies

The synthesis and characterization of Sb₂O₃ require precise control over experimental conditions to achieve desired properties.

Synthesis and Fabrication: Thermal Evaporation

Thermal vacuum evaporation is a widely used technique for depositing high-quality Sb₂O₃ thin films.[10]

Protocol:

-

Source Material: High-purity Sb₂O₃ powder is placed in a resistive heating boat or crucible (e.g., molybdenum).

-

Substrate Preparation: Substrates, typically glass slides, are thoroughly cleaned and mounted in a holder within the vacuum chamber. The substrate can be heated to a specific temperature to control film properties.[10]

-

Vacuum Deposition: The chamber is evacuated to a high vacuum (e.g., 10⁻⁶ torr).

-

Evaporation: An electric current is passed through the crucible, heating the Sb₂O₃ powder to its sublimation point.

-

Film Deposition: The vaporized material travels and condenses onto the cooler substrate surface, forming a thin film. The deposition rate and final thickness are monitored in real-time using a thickness monitor.

-

Cooling and Removal: After deposition, the system is allowed to cool before venting the chamber and removing the coated substrates.

Optical Characterization: UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is the primary method for determining the optical properties of Sb₂O₃ thin films, including the absorption coefficient and optical band gap.

Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the optical transmittance (T) and absorbance (A) of the Sb₂O₃ film over a specific wavelength range (e.g., 200-1200 nm).[10]

-

Measurement: The Sb₂O₃-coated substrate is placed in the sample beam path, while an identical uncoated substrate is placed in the reference beam path to correct for substrate absorption.

-

Data Acquisition: The transmittance spectrum (T vs. wavelength λ) is recorded.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the transmittance data using the Beer-Lambert law: α = (1/d) * ln(1/T) where d is the thickness of the film.[10]

-

Determination of Optical Band Gap (E_g): The band gap is determined using a Tauc plot, which is based on the relationship: (αhν)ⁿ = A(hν - E_g) where hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition).[10]

-

Analysis: A graph of (αhν)ⁿ versus hν is plotted. The linear portion of the curve is extrapolated to the energy axis (where (αhν)ⁿ = 0) to obtain the value of the optical band gap, E_g.[10]

Summary and Outlook

Antimony trioxide is a semiconductor whose electronic and optical properties are intricately linked to its crystal structure, morphology, and synthesis conditions. Theoretical models point to a material with a valence band dominated by O-2p states and a conduction band by Sb-5p states, with a characteristic Sb 5s² lone pair. Experimentally, its wide band gap is tunable, varying from approximately 2.75 eV to over 3.8 eV depending on factors like film thickness and processing temperature.[10]

Future research will likely focus on leveraging this tunability for specific applications. Precise control over polymorphism and the targeted introduction of dopants could pave the way for novel Sb₂O₃-based devices in optoelectronics, photocatalysis, and sensing. Further investigation into the properties of 2D and monolayer Sb₂O₃ could also unlock new functionalities for next-generation electronics.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimony Trioxide: A Versatile and Essential Compound - Sinobio Chemistry [sinobiochemistry.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Electronic Structures of Antimony Oxides | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. rjp.nipne.ro [rjp.nipne.ro]

- 11. researchgate.net [researchgate.net]

- 12. 2dsemiconductors.com [2dsemiconductors.com]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. zegmetal.com [zegmetal.com]

- 16. mp-1999: Sb2O3 (cubic, Fd-3m, 227) [legacy.materialsproject.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. [PDF] Structural, optical and electrical properties of Sb2O3 thin films with different thickness | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Synthesis of Antimony Trioxide from Stibnite Ore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of antimony trioxide (Sb₂O₃) from its principal ore, stibnite (B1171622) (Sb₂S₃). The document details both pyrometallurgical and hydrometallurgical routes, offering comprehensive experimental protocols, quantitative data for process optimization, and visual workflows to elucidate the chemical pathways and operational steps.

Introduction

Antimony trioxide is a compound of significant industrial and pharmaceutical interest. In the pharmaceutical sector, antimony compounds have been historically used and are currently being investigated for the treatment of various diseases, including leishmaniasis. The synthesis of high-purity antimony trioxide from natural stibnite ore is a critical first step for its application in drug development and other high-technology fields. This guide explores the two main industrial approaches to achieve this conversion: high-temperature volatilization (pyrometallurgy) and aqueous leaching and precipitation (hydrometallurgy).

Pyrometallurgical Synthesis: Volatilization Roasting

The most common pyrometallurgical method for producing antimony trioxide from stibnite is volatilization roasting. This process involves the oxidation of antimony sulfide (B99878) in the presence of a controlled amount of air at elevated temperatures. The resulting antimony trioxide is volatile and is collected as a fine powder after cooling.[1][2]

Experimental Protocol: Generalized Laboratory-Scale Volatilization Roasting

This protocol outlines a general procedure for the laboratory-scale synthesis of antimony trioxide from stibnite concentrate via volatilization roasting.

Materials and Equipment:

-

Stibnite (Sb₂S₃) concentrate, finely ground

-

Tube furnace with temperature and atmosphere control

-

Alumina or ceramic crucible

-

Gas flow meters for air or nitrogen-oxygen mixtures

-

Condensation and collection system (e.g., a series of condensers or a baghouse filter)

-

Analytical balance

-

Personal protective equipment (PPE): heat-resistant gloves, safety glasses, respirator

Procedure:

-

Sample Preparation: A known mass of finely ground stibnite concentrate is placed in a ceramic crucible, ensuring a uniform and thin layer to maximize gas-solid contact.[3]

-

Furnace Setup: The crucible is placed in the center of the tube furnace. The furnace is sealed, and the gas inlet and outlet are connected to the gas supply and the condensation system, respectively.

-

Inert Atmosphere Purge: The furnace is purged with an inert gas, such as nitrogen, to remove any residual air before heating.

-

Heating and Roasting: The furnace is heated to the desired roasting temperature, typically between 800°C and 1200°C.[4] Once the target temperature is reached, a controlled flow of air or a specific nitrogen-oxygen mixture is introduced into the furnace. The reaction is maintained for a predetermined duration, generally ranging from 30 minutes to several hours.[4]

-

Volatilization and Collection: The volatile antimony trioxide gas produced during roasting is carried by the gas stream out of the furnace and into the condensation system. The gas is cooled, causing the antimony trioxide to solidify and be collected as a fine powder.

-

Cooling and Product Recovery: After the roasting period, the gas flow is switched back to an inert atmosphere, and the furnace is allowed to cool down. The collected crude antimony trioxide is carefully recovered from the condensation system and weighed.

-

Purification (Optional): The crude antimony trioxide may be further purified by sublimation or other refining processes to remove impurities such as arsenic and lead oxides.[4]

Quantitative Data for Volatilization Roasting

| Parameter | Value/Range | Reference |

| Roasting Temperature | 800 - 1200 °C | [4] |

| Oxygen Concentration | 1 - 9 vol. % | [3] |

| Roasting Time | 30 - 120 minutes | [4][5] |

| Antimony Volatilization Efficiency | > 97% | [3] |

| Purity of Crude Sb₂O₃ | ~98% | [1] |

Hydrometallurgical Synthesis: Leaching and Precipitation/Hydrolysis

Hydrometallurgical processes offer an alternative to high-temperature roasting and involve the leaching of antimony from stibnite ore using aqueous solutions, followed by the recovery of antimony trioxide from the leach liquor. These methods can be broadly categorized into acidic and alkaline leaching routes.

Acidic Leaching with Ferric Chloride followed by Hydrolysis

This method utilizes the oxidizing power of ferric chloride in an acidic medium to dissolve stibnite, followed by hydrolysis to precipitate antimony trioxide.

Experimental Protocol: Ferric Chloride Leaching and Hydrolysis

Materials and Equipment:

-

Stibnite (Sb₂S₃) concentrate

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other suitable base

-

Glass reactor with a heating mantle and stirrer

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Leaching:

-

A leaching solution is prepared by dissolving a specific concentration of ferric chloride in dilute hydrochloric acid.

-

The stibnite concentrate is added to the reactor containing the leaching solution to achieve a desired solid-to-liquid ratio.

-

The slurry is heated to a controlled temperature, typically between 50°C and 105°C, and stirred for a specific duration (e.g., 1-4 hours) to facilitate the dissolution of antimony.[6]

-

-

Solid-Liquid Separation: After leaching, the mixture is filtered to separate the pregnant leach solution containing antimony trichloride (B1173362) (SbCl₃) from the solid residue (gangue and elemental sulfur).

-

Purification of Leach Solution (Optional): The pregnant leach solution may undergo purification steps to remove dissolved impurities.

-

Hydrolysis and Precipitation:

-

The purified antimony-rich solution is transferred to a separate reactor.

-

The pH of the solution is carefully adjusted by the slow addition of a base, such as ammonium hydroxide, while stirring vigorously. Antimony trioxide precipitates as the pH increases. The optimal pH for precipitation is typically in the range of 7.0 to 9.0.

-

-

Filtration, Washing, and Drying:

-

The precipitated antimony trioxide is collected by filtration.

-

The filter cake is washed thoroughly with deionized water to remove any residual salts.

-

The washed product is dried in an oven at a controlled temperature (e.g., 100-120°C) to obtain the final antimony trioxide powder.

-

Quantitative Data for Ferric Chloride Leaching

| Parameter | Value/Range | Reference |

| FeCl₃ Concentration | 1.2 times stoichiometric requirement | [7] |

| Leaching Temperature | 50 - 105 °C | [6][7] |

| Leaching Time | 1 - 4 hours | [6][7] |

| Antimony Leaching Efficiency | > 98% | [7] |

| Purity of Sb₂O₃ | > 99% | [8] |

| Overall Yield | ~90% | [8] |

Alkaline Leaching with Sodium Hydroxide and Sodium Sulfide followed by Precipitation

Alkaline leaching is another effective hydrometallurgical route where stibnite is dissolved in a solution of sodium hydroxide and sodium sulfide to form soluble thioantimonite complexes. Antimony trioxide is then recovered from this solution.

Experimental Protocol: Alkaline Leaching and Precipitation

Materials and Equipment:

-

Stibnite (Sb₂S₃) concentrate

-

Sodium hydroxide (NaOH)

-

Sodium sulfide (Na₂S)

-

Glass reactor with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Leaching:

-

An alkaline leaching solution is prepared with specific concentrations of NaOH and Na₂S in deionized water.

-

The stibnite concentrate is added to the reactor with the leaching solution.

-

The mixture is heated to a designated temperature (e.g., 25-70°C) and stirred for a set duration (e.g., 1-3 hours) to dissolve the antimony.[9]

-

-

Solid-Liquid Separation: The slurry is filtered to separate the pregnant leach solution containing dissolved antimony complexes from the solid residue.

-

Precipitation: The method for precipitating antimony trioxide from the alkaline sulfide solution can vary. One approach involves acidification to precipitate antimony trisulfide, which is then roasted to form the oxide. Alternatively, more complex hydrometallurgical routes involving oxidation and hydrolysis can be employed.

-

Product Recovery and Purification: The precipitated antimony compound is filtered, washed, and dried. If necessary, further processing, such as controlled oxidation, is performed to obtain pure antimony trioxide.

Quantitative Data for Alkaline Leaching

| Parameter | Value/Range | Reference |

| NaOH Concentration | 2.5 M | [9] |

| Na₂S Concentration | 0.97 M | [9] |

| Leaching Temperature | 25 - 70 °C | [9] |

| Leaching Time | 1 - 3 hours | [9] |

| Antimony Leaching Efficiency | ~70% | [9] |

| Purity of Recovered Antimony | High purity achievable | [9] |

Process Flow Diagrams

Pyrometallurgical Synthesis of Antimony Trioxide

Caption: Pyrometallurgical synthesis of antimony trioxide from stibnite ore.

Hydrometallurgical Synthesis of Antimony Trioxide (Acidic Route)

Caption: Hydrometallurgical synthesis of antimony trioxide (acidic route).

Conclusion

The synthesis of antimony trioxide from stibnite ore can be effectively achieved through both pyrometallurgical and hydrometallurgical methods. Pyrometallurgical volatilization roasting is a direct, high-temperature process that can achieve high volatilization efficiencies.[3] Hydrometallurgical routes, particularly acidic leaching with ferric chloride, offer high antimony extraction rates at lower temperatures and can yield a high-purity product. The choice of method depends on various factors, including the grade of the ore, desired product purity, environmental considerations, and economic feasibility. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to select and optimize a suitable synthesis route for their specific applications in drug development and other scientific endeavors.

References

- 1. Methods for producing antimony-Hunan Huaxing Group [en.hxtyc.com]

- 2. usantimony.com [usantimony.com]

- 3. research.aalto.fi [research.aalto.fi]

- 4. mdpi.com [mdpi.com]

- 5. One-Step Extraction of Antimony in Low Temperature from Stibnite Concentrate Using Iron Oxide as Sulfur-Fixing Agent [mdpi.com]

- 6. US3986943A - Hydrometallurgical process for the production of antimony - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidizing Roast; Stibnite the Antimony Mineral - 911Metallurgist [911metallurgist.com]

- 9. researchgate.net [researchgate.net]

Hydrolysis of antimony trichloride to form Sb2O3

An In-depth Technical Guide on the Hydrolysis of Antimony Trichloride (B1173362) to Form Antimony Trioxide (Sb₂O₃)

Introduction

Antimony trioxide (Sb₂O₃) is a compound of significant industrial importance, primarily utilized as a flame retardant in plastics, textiles, and electronics. It also serves as a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and as a decolorizing agent in glass manufacturing.[1] The synthesis of high-purity Sb₂O₃ is crucial for these applications. One of the primary methods for its production is the controlled hydrolysis of antimony trichloride (SbCl₃).

This technical guide provides a comprehensive overview of the chemical pathways, experimental methodologies, and critical parameters involved in the hydrolysis of SbCl₃ to produce Sb₂O₃. It is intended for researchers, chemists, and professionals in materials science and drug development who require a detailed understanding of this synthesis process.

Chemical Pathway of Hydrolysis

The conversion of antimony trichloride to antimony trioxide is not a direct, single-step reaction but involves the formation of several intermediate species, primarily antimony oxychlorides. The reaction pathway is highly dependent on factors such as pH, temperature, and the concentration of reactants.

Antimony trichloride is a hygroscopic solid that reacts readily with water.[2][3] The initial step of hydrolysis involves the reaction of SbCl₃ with a limited amount of water to form a white precipitate of antimony oxychloride (SbOCl) and hydrochloric acid (HCl).[3][4][5]

Reaction 1: Formation of Antimony Oxychloride SbCl₃ + H₂O ⇌ SbOCl + 2HCl[2][4][6]

This intermediate, SbOCl, can undergo further transformation. With continued hydrolysis or changes in pH, more complex oxychloride species are formed. One commonly identified intermediate is tetra-antimony dichloride pentoxide, Sb₄O₅Cl₂.[5][6]

As the pH of the solution increases, typically through the addition of a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), these oxychloride intermediates are converted into the final product, antimony trioxide (Sb₂O₃).[1][7] The overall reaction can be summarized as:

Reaction 2: Overall Conversion to Antimony Trioxide 2SbCl₃ + 3H₂O → Sb₂O₃ + 6HCl

The diagram below illustrates the general chemical pathway from the initial reactant to the final product.

Caption: General chemical pathway for the hydrolysis of SbCl₃ to Sb₂O₃.

Experimental Protocols

The synthesis of Sb₂O₃ via hydrolysis can be achieved through various methods, including simple hydrolysis-precipitation and solvothermal/hydrothermal techniques. The chosen method significantly influences the product's characteristics, such as crystal phase (cubic or orthorhombic), particle size, and morphology.[8][9]

Protocol 1: Solvothermal Synthesis of Sb₂O₃ Nanoparticles

This method utilizes a solvent under elevated temperature and pressure to produce nanoparticles with a controlled size and spherical shape.[10]

Methodology:

-

Preparation of Precursor Solution: Dissolve 114 mg (0.1 M) of SbCl₃ in 50 mL of ethanol (B145695).

-

pH Adjustment: Add 6 mL of a freshly prepared 10 mol/L ammonium hydroxide (NH₄OH) solution to the precursor solution while stirring constantly.

-

Reaction Initiation: Continue stirring for 60 minutes to achieve a stable pH of 10.

-

Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Heating: Heat the autoclave to a temperature between 120–160 °C and maintain it for 10 hours.

-

Cooling & Collection: Allow the autoclave to cool to room temperature. The product will be a white powder.

-

Purification: Wash the powder sequentially with distilled water and then ethanol to remove any unreacted precursors and impurities.

-

Drying: Dry the purified Sb₂O₃ powder at 60 °C for 3 hours.[10]

The workflow for this protocol is visualized below.

Caption: Experimental workflow for the solvothermal synthesis of Sb₂O₃.

Protocol 2: Hydrolysis-Precipitation Method

This protocol involves the direct hydrolysis of an SbCl₃ solution by adjusting the pH, leading to the precipitation of antimony compounds that are subsequently converted to Sb₂O₃.

Methodology:

-

Preparation of Antimony Solution: Prepare a solution of SbCl₃ in hydrochloric acid.

-

Hydrolysis: Induce hydrolysis by neutralizing the acidic solution with a base, such as NaOH solution, at a controlled temperature (e.g., 25°C or 30°C).[1][11]

-

pH Control: Carefully monitor and adjust the final pH. At a pH below 4.5, antimony oxychlorides (SbOCl, Sb₄O₅Cl₂) are the dominant solid phases. Above pH 4.5, Sb₂O₃ is formed.[11]

-

Conversion (if necessary): If intermediate oxychlorides like Sb₄O₅Cl₂ are isolated, they can be converted to Sb₂O₃ by treatment with a conversion agent such as Na₂CO₃, NaOH, or NH₄OH.[1]

-

Filtration and Washing: Filter the resulting white precipitate. Wash the solid thoroughly with deionized water until the filtrate is neutral to remove residual chlorides and other soluble impurities.

-

Drying: Dry the final product in an oven at a suitable temperature.

The logical relationship between pH and the resulting solid phase is depicted in the diagram below.

Caption: Influence of pH on the solid phase during SbCl₃ hydrolysis.

Quantitative Data Summary

The reaction conditions significantly impact the yield, purity, and physical properties of the synthesized Sb₂O₃. The following tables summarize quantitative data from various studies.

Table 1: Summary of Synthesis Parameters and Product Characteristics

| Reference/Study | Method | SbCl₃ Concentration | Temperature (°C) | pH | Time (h) | Product Phase(s) | Particle Size/Morphology |

| MDPI (2024)[10] | Solvothermal | 0.1 M in ethanol | 120 - 160 | 10 | 10 | Alpha (α-Sb₂O₃) | ~21 nm, spherical |

| Hu et al. (cited in) | Hydrolysis-Precipitation | Not specified | 80 | - | - | Orthorhombic | - |

| Hu et al. (cited in[8]) | Hydrolysis-Precipitation | Not specified | 20 - 60 | - | - | Cubic & Orthorhombic | - |

| ResearchGate (2025)[12] | Alcoholysis-Hydrolysis | 0.17 g/mL in ethanol | 45 (318 K) | - | 1 | - | ~50 nm, monodispersed |

| ResearchGate (2025)[13] | Chemical Reduction | - | 120 | - | 1 | Cubic | 2 - 12 nm |

| ResearchGate (2024) | Hydrolysis | - | 30 | 0.5 | - | Sb₄O₅Cl₂ (intermediate) | - |

Table 2: Reaction Yields and Purity

| Reference/Study | Initial Reactant | Hydrolysis Conditions | Product | Yield | Purity |

| US Patent 3944653A[7] | SbCl₃ | Hydrolysis with excess aqueous NH₄OH | Sb₂O₃ | 99.5% | >99% |

| ResearchGate (2024)[1] | Sb-Fe solution | Temp: 30°C, Final pH: 0.5, NH₄OH as neutralizer | Sb₄O₅Cl₂ | >99.0%* | High Purity† |

*Refers to the hydrolysis ratio of antimony. †After conversion of the intermediate to Sb₂O₃.

Factors Influencing Product Characteristics

Several process parameters can be controlled to tailor the properties of the final Sb₂O₃ product.

-

Temperature: The reaction temperature influences both the reaction kinetics and the crystal phase of the product. For instance, in the hydrolysis-precipitation method, higher temperatures (e.g., 80°C) favor the formation of the pure orthorhombic Sb₂O₃ phase, whereas lower temperatures can result in a mix of cubic and orthorhombic phases.[8] Increasing temperature can also lead to an increase in the average crystal size.[8][14]

-

pH: The pH is a critical factor that determines the chemical species present. Low pH values (below 4.5) favor the formation of stable antimony oxychloride intermediates like Sb₄O₅Cl₂.[11] To obtain pure Sb₂O₃, the pH must be raised above this threshold.[11][15]

-

Solvent: The choice of solvent affects the reaction pathway. Using alcohols like ethanol (alcoholysis) or ethylene (B1197577) glycol can influence the morphology and size of the resulting nanoparticles.[9][10][12] For example, using isopropanol (B130326) can lead to the formation of Sb₂O₃ nanorods.[9]

-

Precursor Concentration: The concentration of SbCl₃ can affect the final particle size.[14]

-

Reaction Time: Longer reaction times generally lead to larger particle sizes as they allow for more extensive crystal growth.[14]

Conclusion

The hydrolysis of antimony trichloride is a versatile and effective method for synthesizing antimony trioxide. The process proceeds through stable antimony oxychloride intermediates, with the final conversion to Sb₂O₃ being highly dependent on the reaction pH. By carefully controlling key experimental parameters—including temperature, pH, solvent, and reaction time—it is possible to produce Sb₂O₃ with desired characteristics such as high purity, specific crystal phases, and controlled nanoparticle sizes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize the synthesis of Sb₂O₃ for a wide range of advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimony(III) chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Cas 10025-91-9,Antimony trichloride | lookchem [lookchem.com]

- 4. Antimony trichloride - Wikipedia [en.wikipedia.org]

- 5. Antimony oxychloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. US3944653A - Process for preparing high purity antimony trichloride and antimony oxide from stibnite ores - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction to Solvothermal Synthesis of Sb₂O₃

An in-depth technical guide to the solvothermal synthesis of antimony trioxide (Sb₂O₃) nanostructures, designed for researchers, scientists, and professionals in drug development. This document outlines the core principles, detailed experimental protocols, and key quantitative outcomes associated with this versatile synthesis method.

Antimony trioxide (Sb₂O₃), a significant semiconductor material, has garnered attention for its applications in photocatalysis, flame retardants, and electronics.[1] The morphology of Sb₂O₃ at the nanoscale—be it nanoparticles, nanorods, nanotubes, or nanoribbons—critically influences its physical and chemical properties.[1] Solvothermal synthesis stands out as a highly effective method for producing these nanostructures with controlled size and shape.

This technique involves a chemical reaction in a sealed vessel (an autoclave) where the solvent is heated above its boiling point, leading to increased pressure. These conditions facilitate the dissolution and recrystallization of precursors, enabling the formation of unique and metastable nanostructures that are often inaccessible through other methods. The key advantages of solvothermal synthesis include high product crystallinity, control over particle morphology by varying experimental parameters, and the potential for large-scale production.[1]

General Principles and Experimental Workflow

The solvothermal process follows a fundamental workflow, which can be adapted to yield specific nanostructures by modifying parameters such as precursors, solvents, temperature, and reaction time.

Caption: General workflow for the solvothermal synthesis of Sb₂O₃ nanostructures.

Detailed Experimental Protocols

The morphology of the final Sb₂O₃ product is highly dependent on the specific reaction conditions.[2] The following protocols detail methods for synthesizing various nanostructures.

Protocol for Spherical Nanoparticles

This protocol is adapted from a method utilizing antimony trichloride (B1173362) (SbCl₃) as the precursor and ethanol as the solvent. The addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH) is crucial for controlling the pH.[3]

Experimental Methodology:

-

Dissolve 114 mg (0.1 M) of SbCl₃ in 50 mL of ethanol.[3]

-

Prepare a fresh solution of 10 mol/L NH₄OH. Add 6 mL of this solution to the ethanol mixture under constant stirring for 60 minutes to achieve a pH of 10.[3]

-

Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.[3]

-

Seal the autoclave and maintain it at a temperature between 120–160 °C for 10 hours.[3]

-

Allow the autoclave to cool to room temperature naturally.[3]

-

Collect the white precipitate, wash it several times with distilled water and then with ethanol to remove any impurities.[3]

-

Dry the final product at 60 °C for 3 hours.[3]

Caption: Workflow for synthesizing spherical Sb₂O₃ nanoparticles.

Protocol for Nanocrystals using a Surfactant

This method employs bulk Sb₂O₃ as the precursor and uses Polyethylene glycol (PEG-6000) as a surfactant to control crystal growth.[4]

Experimental Methodology:

-

Dissolve 0.1 M of Sb₂O₃ in 40 mL of ethanol with vigorous stirring to form a homogeneous solution.[4]

-

Add 50 mg of PEG-6000 to the solution under continuous stirring until an opalescent mixture is obtained.[4]

-

Continue stirring for another 30 minutes.[4]

-

Transfer approximately 15 mL of the mixture into a 60 mL Teflon-lined stainless steel autoclave.[4]

-

Seal the autoclave and heat at 120 °C for 12 hours.[4]

-

After cooling to room temperature, collect the white precipitate by centrifugation.[4]

-

Wash the product several times with distilled water and carbon tetrachloride (CCl₄) to remove impurities.[4]

-

Dry the final product at 60 °C for 3 hours.[4]

Caption: Workflow for surfactant-assisted synthesis of Sb₂O₃ nanocrystals.

Protocol for Nanotubes

The formation of Sb₂O₃ nanotubes can be achieved via a surfactant-assisted solvothermal process, where sheet-like structures are believed to form first and then roll up.[5]

Experimental Methodology:

-

Prepare a solution with an antimony precursor and a surfactant (e.g., CTAB) in a suitable solvent.[1][5]

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the autoclave to an optimal temperature of 150 °C and maintain for 30 hours. Lower temperatures (e.g., 90 °C) may result in nanorods, while shorter durations at higher temperatures can yield sheet-like structures.[5]

-

After the reaction, cool the system to room temperature.

-

Collect, wash, and dry the resulting Sb₂O₃ nanotubes.[5]

Caption: Proposed rolling-up mechanism for the formation of Sb₂O₃ nanotubes.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various solvothermal synthesis experiments, highlighting the relationship between synthesis parameters and the resulting nanostructure characteristics.

Table 1: Synthesis Parameters and Resulting Morphologies

| Precursor | Solvent(s) | Additive(s) | Temperature (°C) | Time (h) | Morphology | Citation(s) |

| SbCl₃ | Ethanol | NH₄OH | 120-160 | 10 | Spherical Nanoparticles | [3] |

| Sb₂O₃ | Ethanol | PEG-6000 | 120 | 12 | Spiky/Spherical Nanocrystals | [4] |

| SbCl₃ | Aqueous | NH₃·H₂O | 120-180 | 12 | Nanorods | [6] |

| SbCl₃ | Not Specified | CTAB | Not Specified | Not Specified | Nanowires, Nanoribbons | [1] |

| Precursor Mix | Not Specified | CTAB | 150 | 30 | Nanotubes | [5] |

Table 2: Physical and Structural Properties of Synthesized Sb₂O₃ Nanostructures

| Morphology | Avg. Particle Size / Dimensions | Crystal Phase | Surface Area | Band Gap (eV) | Citation(s) |

| Spherical Nanoparticles | ~20.89 nm | Alpha (Senarmontite) | Not Reported | Not Reported | [2][3] |

| Nanocrystals | ~44 nm (range: 44-385 nm) | Cubic (Senarmontite) | 2.0208 x 10⁴ cm²/g | 5.6 | [4][7][8] |

| Nanoparticles | 17 ± 1 nm | Not Reported | Not Reported | Not Reported | [1] |

| Nanowires | Diameter: 20-100 nm; Length: tens of µm | Not Reported | Not Reported | Not Reported | [1] |

| Nanoribbons | Width: tens of nm - 2 µm; Length: hundreds of µm | Not Reported | Not Reported | Not Reported | [1] |

| Nanotubes | Outer Diameter: 40-150 nm; Wall: 10-40 nm | Orthorhombic | Not Reported | Not Reported | [5] |

Conclusion

Solvothermal synthesis is a powerful and adaptable platform for the fabrication of various Sb₂O₃ nanostructures. By carefully tuning experimental parameters such as precursors, solvents, surfactants, pH, temperature, and reaction time, it is possible to selectively control the morphology and size of the final product. This guide provides a foundational understanding and detailed protocols that can serve as a starting point for researchers and scientists aiming to develop novel Sb₂O₃-based materials for applications ranging from catalysis to advanced drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) A rapid and versatile method for solvothermal synthesis of Sb2O3 nanocrystals under mild conditions (2013) | K. Kaviyarasu | 81 Citations [scispace.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Antimony Trioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony trioxide (Sb₂O₃) is an inorganic compound of significant industrial importance, primarily utilized as a flame retardant, catalyst, and pigment.[1][2][3] For researchers in materials science and drug development, a thorough understanding of its chemical properties and reactivity is paramount for both harnessing its potential applications and mitigating its toxicological risks. This guide provides a comprehensive overview of the core chemical characteristics of antimony trioxide, detailed experimental protocols for their determination, and an exploration of its reactivity, with a particular focus on the molecular signaling pathways it perturbs.

Core Chemical and Physical Properties

Antimony trioxide is a white, odorless, crystalline solid.[4][5] Its properties can vary slightly depending on its crystalline form. The two primary polymorphs are the cubic senarmontite (α-Sb₂O₃), which is stable at temperatures below 570°C, and the orthorhombic valentinite (β-Sb₂O₃), the more stable form above this temperature.[1][6]

Physical and Chemical Constants

A summary of the key physical and chemical properties of antimony trioxide is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Sb₂O₃ | [1][4][6] |

| Molar Mass | 291.52 g/mol | [2][4][6] |

| Appearance | White, odorless crystalline powder | [2][4][5] |

| CAS Number | 1309-64-4 | [1][7] |

| EINECS Number | 215-474-6 | [1] |

| Melting Point | 656 °C (929 K) | [1][2][4] |

| Boiling Point | 1425 °C (1698 K); sublimes | [1][4][6] |

| Density | α-form (senarmontite): 5.2 g/cm³β-form (valentinite): 5.67 g/cm³ | [1][2][4] |

| Solubility in Water | Very slightly soluble; reported as 370±37 μg/L (20.8-22.9 °C) | [1][4][8] |

| Solubility in Other Solvents | Soluble in concentrated mineral acids, sodium hydroxide (B78521) solutions, and warm solutions of tartaric acid or bitartrates. Insoluble in acetic acid and organic solvents. | [1][4][5][8][9] |

| Crystal Structure | Cubic (α-form, senarmontite) < 570 °COrthorhombic (β-form, valentinite) > 570 °C | [1][6] |

Reactivity Profile

Antimony trioxide is an amphoteric oxide, meaning it reacts with both acids and bases.[1][5] Its reactivity is central to its industrial applications and its biological interactions.

Reaction with Acids

Antimony trioxide dissolves in concentrated mineral acids to form the corresponding antimony(III) salts.[1][3] For example, with hydrochloric acid, it forms antimony trichloride (B1173362) (SbCl₃). With nitric acid, the trioxide is oxidized to antimony(V) oxide.[1] In hot concentrated sulfuric acid, it dissolves to form solutions containing Sb(III).[10][11]

Reaction with Bases

In aqueous sodium hydroxide solution, antimony trioxide dissolves to form meta-antimonites, such as NaSbO₂.[1][5]

Redox Reactions

Antimony trioxide can be readily oxidized to antimony pentoxide (Sb₂O₅).[12] Conversely, it can be reduced to antimony metal by heating with carbon.[1] Reduction with strong reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride produces the highly toxic gas stibine (B1205547) (SbH₃).[5]

Thermal Decomposition and Phase Transitions

Antimony trioxide melts at 656 °C and sublimes before reaching its boiling point of 1425 °C.[4] The cubic α-form (senarmontite) transforms into the orthorhombic β-form (valentinite) at temperatures above 570-606 °C.[1][6][13] This phase transition can be a multi-stage event and may be influenced by factors such as surface-bound water.[14]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of antimony trioxide.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

The water solubility of antimony trioxide, being very low, is typically determined using the Column Elution Method .[1][4][6]

-

Principle: A column is packed with a solid support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Chromatography column with a thermostat jacket.

-

Metering pump for constant water flow.

-

Solid support material (e.g., glass beads, silica (B1680970) gel).

-

Analytical instrument for determining antimony concentration in the eluate (e.g., Atomic Absorption Spectrometry, Inductively Coupled Plasma Mass Spectrometry).

-

-

Procedure:

-

Prepare the column by packing it with the solid support material coated with a known amount of finely powdered antimony trioxide.

-

Equilibrate the column to the desired temperature (e.g., 20 ± 0.5 °C).

-

Pump distilled water through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of antimony in each fraction.

-

Continue the elution until the concentration of antimony in the eluate is constant over several consecutive fractions. This constant concentration is the water solubility.

-

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of antimony trioxide.[15][16][17]

-

Principle: The mass of a sample is continuously measured as it is heated at a constant rate in a controlled atmosphere. Weight loss indicates decomposition or volatilization.

-

Apparatus:

-

Thermogravimetric analyzer with a high-precision microbalance and a furnace.

-

Gas flow controllers for inert (e.g., nitrogen) and reactive (e.g., air) atmospheres.

-

-

Procedure:

-

A small, accurately weighed sample (typically 10-15 mg) of antimony trioxide is placed in the TGA sample pan.[15]

-

The furnace is sealed, and the desired atmosphere is established (e.g., nitrogen flow at 20 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 1000 °C).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

-

Crystal Structure Analysis: X-ray Powder Diffraction (XRD)

XRD is used to identify the crystalline phases (senarmontite and valentinite) of antimony trioxide and to determine its crystal structure.[18][19][20][21]

-

Principle: A beam of monochromatic X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes of the sample at specific angles, creating a unique diffraction pattern. This pattern serves as a "fingerprint" for the crystalline phase.

-

Apparatus:

-

X-ray diffractometer with an X-ray source (commonly Cu Kα), a goniometer for precise angle control, and an X-ray detector.

-

-

Procedure:

-

A fine powder of the antimony trioxide sample is prepared and mounted on a sample holder.

-

The sample is placed in the diffractometer.

-

The X-ray beam is directed at the sample, and the detector is scanned over a range of angles (2θ) to record the intensity of the diffracted X-rays.

-

The resulting diffraction pattern (intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phase(s) present.

-

Toxicological Profile and Signaling Pathways

For drug development professionals, understanding the toxicological mechanisms of antimony trioxide is crucial. Exposure to antimony trioxide is reasonably anticipated to be a human carcinogen.[4][22] Its toxicity is believed to be mediated by the trivalent antimony ions (Sb³⁺) and is associated with the induction of oxidative stress, DNA damage, and the dysregulation of key cellular signaling pathways.[1][4][14]

Oxidative Stress Induction

Antimony trioxide induces the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][13] This is a primary mechanism of its toxicity.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 4. filab.fr [filab.fr]

- 5. fivephoton.com [fivephoton.com]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 16. fkit.unizg.hr [fkit.unizg.hr]

- 17. ardena.com [ardena.com]

- 18. nf-itwg.org [nf-itwg.org]

- 19. imf.ucmerced.edu [imf.ucmerced.edu]

- 20. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Antimony(III) Oxide in Acidic and Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of antimony(III) oxide (Sb₂O₃) in acidic and alkaline environments. Understanding the dissolution behavior of this amphoteric oxide is critical for various applications, including drug development, catalysis, and environmental science. This document summarizes key quantitative data, details experimental protocols for solubility determination, and illustrates the underlying chemical processes.

Introduction

This compound is a white, inorganic compound with the chemical formula Sb₂O₃. It is characterized by its amphoteric nature, meaning it can react with both acids and bases.[1][2] This property governs its solubility, which is highly dependent on the pH of the aqueous medium. In acidic solutions, Sb₂O₃ dissolves to form various antimony(III) salts, while in alkaline solutions, it forms antimonite salts.[1][2] The solubility is also influenced by temperature and the presence of complexing agents.

Quantitative Solubility Data

The solubility of this compound varies significantly with the nature and concentration of the acidic or alkaline solution, as well as the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of Sb₂O₃ in Acidic Solutions

| Acid | Concentration | Temperature (°C) | Solubility | Reference |

| Hydrochloric Acid (HCl) | 0.1 mol/kg H₂O | 25 | ~1 x 10⁻⁴ g-atoms Sb/kg H₂O | |

| Hydrochloric Acid (HCl) | < 0.1 kmol/m³ | 25 | Varies (Solid phase is Sb₂O₃) | [3][4] |

| Hydrochloric Acid (HCl) | > 0.1 kmol/m³ | 25 | Varies (Solid phase is Sb₄O₅Cl₂) | [5][3][4] |

| Sulfuric Acid (H₂SO₄) | 0 to 6 kmol/m³ | 25 (298 K) | Increases with acidity | [6] |

Table 2: Solubility of Sb₂O₃ in Alkaline Solutions

| Base | Concentration | Temperature (°C) | Solubility Trend | Reference |

| Sodium Hydroxide (B78521) (NaOH) | Basic Solutions | 25 - 200 | Increases with temperature | [7] |

| Sodium Hydroxide (NaOH) | Basic Solutions | > 200 | Levels out or slightly decreases | [7] |

Note: Comprehensive quantitative data for the solubility of Sb₂O₃ in a wide range of alkaline concentrations at various temperatures is limited in the readily available literature.

Dissolution Mechanisms and Speciation

The dissolution of this compound in acidic and alkaline solutions involves distinct chemical reactions that lead to the formation of different aqueous species.

In Acidic Solutions

In acidic media, Sb₂O₃ acts as a basic oxide, reacting with acids to form antimony(III) salts and water.[1] The primary reaction in hydrochloric acid is:

Sb₂O₃(s) + 6HCl(aq) ⇌ 2SbCl₃(aq) + 3H₂O(l)

The dissolved antimony(III) can exist as various chloro-complexes, such as [SbCl₄]⁻, [SbCl₅]²⁻, and [SbCl₆]³⁻, depending on the chloride ion concentration. Hydrolysis of antimony(III) chloride can occur upon dilution, leading to the precipitation of antimony oxychloride (SbOCl).[3]

At low pH values (1-4), the hydrolysis of Sb(III) ions can lead to the formation of SbOCl(s) and Sb₄O₅Cl₂(s). Above pH 4.5, Sb₂O₃(s) is the predominant solid phase.[5]

In Alkaline Solutions

In alkaline solutions, Sb₂O₃ exhibits its acidic character, dissolving to form meta-antimonite salts.[1][2] The reaction with sodium hydroxide is as follows:

Sb₂O₃(s) + 2NaOH(aq) ⇌ 2NaSbO₂(aq) + H₂O(l)

The resulting sodium meta-antimonite (NaSbO₂) is soluble in water. The primary antimony species in alkaline solution is the antimonite ion, [Sb(OH)₄]⁻ or SbO₂⁻.

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure for determining the solubility of this compound in acidic or alkaline solutions.

Materials and Equipment

-

This compound (high purity)

-

Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) of desired concentrations

-

Deionized water

-

Constant temperature water bath or shaker

-

pH meter

-

Filtration apparatus (e.g., syringe filters with appropriate pore size, e.g., 0.22 µm)

-

Analytical instrument for antimony quantification (e.g., Atomic Absorption Spectrometer (AAS)[8] or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[9])

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of Sb₂O₃.

Detailed Procedure

-

Solution Preparation: Prepare a series of acidic or alkaline solutions of varying concentrations using deionized water.

-

Equilibration: Add an excess amount of high-purity Sb₂O₃ powder to a known volume of each solution in a sealed container. Place the containers in a constant temperature water bath or shaker and agitate them continuously to facilitate dissolution and ensure equilibrium is reached. The equilibration time can vary and should be determined experimentally by taking samples at different time points until the antimony concentration in the solution becomes constant. A study on the Sb(III)-HCl-H₂O system suggests an equilibration time of 30 days at 25°C.[5][3][4]

-

Sampling and Filtration: Once equilibrium is reached, carefully withdraw an aliquot of the suspension. Immediately filter the aliquot using a membrane filter (e.g., 0.22 µm pore size) to separate the undissolved solid Sb₂O₃ from the saturated solution. This step is crucial to prevent further dissolution or precipitation after sampling.

-

Analysis: Accurately dilute the filtered, saturated solution to a concentration within the linear range of the analytical instrument. Determine the concentration of antimony in the diluted solutions using a calibrated AAS or ICP-MS.[8][9]

-

Data Analysis: Calculate the solubility of Sb₂O₃ in the respective acidic or alkaline solution based on the measured antimony concentration and the dilution factor.

Conclusion

The solubility of this compound is a complex function of pH, temperature, and the specific chemical environment. Its amphoteric nature allows for dissolution in both acidic and alkaline media, forming various antimony(III) species in solution. While some quantitative data is available, further research is needed to establish a more comprehensive dataset, particularly for its solubility in various alkaline solutions and at different temperatures. The experimental protocol outlined in this guide provides a robust framework for conducting such investigations, which are essential for the safe and effective use of antimony compounds in research and industry.

References

- 1. Antimony trioxide - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubility behaviour of antimony(III) and antimony(V) solids in basic aqueous solutions at 300oC [inis.iaea.org]

- 8. dspace.incdecoind.ro [dspace.incdecoind.ro]

- 9. standardmethods.org [standardmethods.org]

An In-depth Technical Guide to the Thermochemical Properties of Antimony(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Antimony(III) oxide (Sb₂O₃) is a compound of significant industrial importance, utilized in flame retardants, catalysts, pigments, and various other applications. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and the development of new materials. This guide provides a comprehensive overview of the core thermochemical data for this compound, details on its structural forms, and an outline of the experimental methodologies used to determine these properties.

Crystalline Forms of this compound

This compound exists in two primary crystalline polymorphs at atmospheric pressure:

-

Senarmontite (α-Sb₂O₃): A cubic crystal structure that is the thermodynamically stable form at temperatures below 843 K (570 °C).

-

Valentinite (β-Sb₂O₃): An orthorhombic crystal structure, which is the stable form at higher temperatures.

The transition between these two forms is a key aspect of the thermochemistry of Sb₂O₃.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of this compound.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K (25 °C)

| Property | Value | Units | Citation |

| Standard Molar Enthalpy of Formation (ΔfH°) | -709.74 | kJ/mol | [1] |

| Standard Molar Entropy (S°) | 124.05 | J/(mol·K) | [1] |

| Molar Mass | 291.52 | g/mol | [2] |

Table 2: Physical and Thermal Properties

| Property | Value | Units | Citation |

| Melting Point | 929 | K | [3] |

| 656 | °C | [3] | |

| Boiling Point (sublimes) | 1698 | K | [3] |

| 1425 | °C | [3] | |

| Density (α-form, senarmontite) | 5.2 | g/cm³ | [3] |

| Density (β-form, valentinite) | 5.67 | g/cm³ | [3] |

| Heat of Vaporization | 17.82 | kcal/mol | [4] |

| Enthalpy of Melting | 59 | kJ/mol | [5] |

Table 3: Temperature-Dependent Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) of this compound has been determined as a linear function of temperature.[1][5]

| Temperature Range (K) | State of Reactants/Products | Equation (ΔfG° in kJ/mol) | Citation |

| 782 - 903.65 | Sb (solid), Sb₂O₃ (solid) | -679.82 + 0.235·T | [1][5] |

| 903.65 - 929.15 | Sb (liquid), Sb₂O₃ (solid) | -739.53 + 0.301·T | [1][5] |

| 929.15 - 1080 | Sb (liquid), Sb₂O₃ (liquid) | -682.21 + 0.239·T | [1][5] |

Phase Transitions and Thermal Behavior

This compound undergoes several phase transitions upon heating. The cubic α-form (senarmontite) transforms into the orthorhombic β-form (valentinite) at approximately 843 K (570 °C).[3][6] Upon further heating, valentinite melts at 929 K (656 °C) and subsequently boils (sublimes) at 1698 K (1425 °C).[3] In the gaseous phase, it primarily exists as Sb₄O₆ molecules.[7][8]

Experimental Protocols

4.1 Solid-Oxide Electrolyte EMF Technique

The electromotive force (EMF) method is a highly accurate technique for determining thermodynamic data.[9] A solid-oxide electrolyte galvanic cell was used to obtain the thermodynamic properties of Sb₂O₃ in the temperature range of 782 to 1080 K.[1][5]

-

Principle: This method involves measuring the open-circuit voltage (EMF) of an electrochemical cell where the material of interest is one of the electrodes. The other electrode is a reference material with a known chemical potential. The electrolyte is a solid material that conducts specific ions (e.g., O²⁻ in the case of yttria-stabilized zirconia). The measured EMF is directly related to the Gibbs free energy of the cell reaction, from which other thermodynamic quantities like enthalpy and entropy can be derived.

A typical experimental setup for EMF measurements includes the electrochemical cell placed within a furnace for precise temperature control, and a high-impedance voltmeter to measure the EMF.[10][11]

4.2 Knudsen Effusion Mass Spectrometry (KEMS)

The Knudsen effusion method coupled with mass spectrometry is a powerful technique for studying the equilibrium between condensed phases and their vapor at high temperatures.[12] This method has been used to study the vaporization of antimony oxides.[13]

-

Principle: A sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice.[12] The cell is heated in a high-vacuum chamber, allowing the vapor in equilibrium with the sample to effuse through the orifice, forming a molecular beam. This beam is then analyzed by a mass spectrometer to identify the gaseous species and determine their partial pressures. From the temperature dependence of these partial pressures, thermodynamic properties such as the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.[12][14][15]

4.3 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: The sample and an inert reference are heated or cooled at a controlled rate. The temperature difference between the sample and the reference is measured as a function of temperature. When the sample undergoes a thermal transition, such as melting or a phase change, heat is either absorbed (endothermic) or released (exothermic), resulting in a temperature difference that is detected and quantified. This allows for the determination of transition temperatures and enthalpies. A general procedure involves weighing a small sample (typically 2-10 mg) into a pan, which is then sealed and placed in the DSC instrument along with an empty reference pan.[6][16] The instrument then runs a predefined temperature program.

4.4 Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance.

-

Principle: A known mass of the sample is placed in a strong, sealed container (the "bomb"), which is then filled with excess oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the heat released by the combustion reaction raises the temperature of the bomb, the water, and the calorimeter. By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. This technique was employed to determine the heat of formation of antimony oxides by studying the combustion of antimony trimethyl.[17] A detailed procedure for a similar experiment involves assembling the calorimeter, adding a known volume of water, placing the sample in the bomb, pressurizing with oxygen, and then igniting the sample while monitoring the temperature change.[18]

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and thermal decomposition of this compound hydroxide nitrate | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. Synthesis of Antimony Oxide Nanoparticles by Thermal Oxidation – TechConnect Briefs [briefs.techconnect.org]

- 8. researchgate.net [researchgate.net]

- 9. High temperature EMF method for thermochemical characterisation of materials [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Thermodynamic Properties of Alkaline Earth-liquid Metal Alloys Using the Electromotive Force Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. electrochem.org [electrochem.org]

- 13. researchgate.net [researchgate.net]

- 14. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 17. The heat of formation of antimony trimethyl - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 18. web.colby.edu [web.colby.edu]

Antimony(III) Oxide: A Technical Guide to Toxicology and Safety for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety data for antimony(III) oxide (Sb₂O₃). The information is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and in implementing appropriate safety protocols. All quantitative data is summarized in structured tables for ease of comparison. Detailed methodologies for key toxicological assessments are provided, and critical signaling pathways and experimental workflows are visualized using diagrams.

Executive Summary

This compound is a white, odorless, crystalline powder with low solubility in water. It is widely used as a flame retardant, in pigments and ceramics, and as a catalyst.[1] While industrially important, this compound presents several toxicological concerns that necessitate careful handling and risk assessment. The primary routes of occupational exposure are inhalation and dermal contact.[2] This guide covers the key toxicological endpoints, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects, and provides detailed safety information for laboratory personnel.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or multiple doses of a substance within 24 hours. This compound exhibits low acute toxicity via the oral route but is an irritant to the skin, eyes, and respiratory tract.[3][4]

Table 1: Acute Toxicity Data for this compound

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >20,000 mg/kg | [5] |

| LD₅₀ | Rat | Oral | >34,600 mg/kg | [6] |

| LD₅₀ | Rat | Oral | 7,000 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | >8,300 mg/kg | [5] |

| LC₅₀ | Rat | Inhalation | >5.2 mg/L (4 hours) | [6] |

Experimental Protocol: Acute Oral Toxicity (LD₅₀) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity of this compound is typically determined using a method like the Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425. This method is designed to estimate the LD₅₀ with a reduced number of animals.

Methodology:

-

Animal Model: Young adult rats of a standard laboratory strain are used. Females are often preferred as they are generally slightly more sensitive.

-

Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization.[8]

-

Fasting: Food is withheld overnight for rats before administration of the test substance. Water is provided ad libitum.[8]

-

Dose Preparation and Administration: this compound is typically suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) and administered by oral gavage. The volume administered is generally kept to a minimum (e.g., 1 mL/100g body weight).

-

Dosing Procedure: The study proceeds sequentially with single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. The dose progression follows a set sequence.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound can lead to chronic health effects, with the lungs being a primary target organ for inhalation exposure.[3] The International Agency for Research on Cancer (IARC) has classified antimony trioxide as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[1][10]

Table 2: Chronic Toxicity and Carcinogenicity Data

| Endpoint | Species | Route | Exposure Duration | Key Findings | Reference(s) |

| Carcinogenicity | Rat (female) | Inhalation | 1 year | Increased incidence of lung tumors (scirrhous and squamous-cell carcinomas, bronchioloalveolar tumors). | [1][10] |

| Chronic Toxicity | Rat | Inhalation | 1 year | Pulmonary inflammation, fibrosis. | [11] |

| Subchronic Toxicity (NOAEL) | Rat (female) | Oral (dietary) | 90 days | 494 mg/kg/day | [10] |

| Subchronic Toxicity (LOAEL) | Rat (female) | Oral (dietary) | 90 days | 1,879 mg/kg/day (increased serum enzymes and liver weight). | [10] |

Experimental Protocol: Subchronic Inhalation Toxicity (OECD 412)

Subchronic inhalation studies are crucial for determining the potential health effects of repeated exposure to airborne this compound.

Methodology:

-

Animal Model: Typically, young adult rats (e.g., Wistar or Fischer 344) are used, with an equal number of males and females per group.

-

Exposure System: Whole-body or nose-only inhalation chambers are used to expose the animals to this compound aerosols.

-

Exposure Regimen: Animals are exposed for 6 hours per day, 5 days per week, for 28 days. At least three concentration levels and a control group (exposed to filtered air) are included.

-

Monitoring: The concentration of this compound in the inhalation chambers is monitored regularly. Animal health is monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-